molecular formula C16H17N3O3 B5567105 1-[(4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

1-[(4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B5567105
M. Wt: 299.32 g/mol
InChI Key: YUVPOTNZHAAMHV-GIJQJNRQSA-N
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Description

The compound “1-[(4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is an organic compound . It is related to other compounds such as “(4-((4-METHOXYBENZYLIDENE)AMINO)PHENYL)ACETIC ACID” which has a molecular weight of 269.303 .


Synthesis Analysis

The synthesis of related compounds often involves the condensation of amines with aldehydes or ketones. For example, the synthesis of “N-(6-(((E)-4-methoxybenzylidene) amino) hexyl)-1-(4-methoxyphenyl) methanimine” involved refluxing hexamethylene diamine and anisaldehyde in the presence of a catalytic amount of H-Beta zeolite in solvent methanol .


Molecular Structure Analysis

The molecular structure of related compounds often involves a benzene ring fused to an imidazole ring . The molecular structure of the monomer 4 consists of a Cu (II) ion bound to two singly deprotonated Schiff base bridging ligands .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds often involve the formation of Schiff bases through the condensation of amines with aldehydes or ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of these types of compounds can vary widely. For example, the related compound “(4-((4-METHOXYBENZYLIDENE)AMINO)PHENYL)ACETIC ACID” has a molecular weight of 269.303 .

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives have been synthesized through various chemical reactions, including condensation and cyclization processes. These synthesis pathways often aim to explore the compound's potential biological activities or its applications in material science. For instance, the synthesis of novel heterocyclic compounds derived from similar structures has been reported, highlighting their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

  • Some derivatives of the compound have shown promising biological activities, including antimicrobial and anticancer effects. For example, new pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized using related starting materials, exhibited significant antimicrobial activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Another study focused on the synthesis and anticancer evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, highlighting the compound's relevance in developing anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Mechanism of Action

The mechanism of action of these types of compounds is not well understood and would likely depend on the specific application. For example, some related compounds such as aminoglycosides bind to the bacterial ribosome, leading to inhibition of protein synthesis .

Safety and Hazards

The safety and hazards associated with these types of compounds would depend on the specific compound and its intended use. For example, the related compound “2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl- D-glucopyranose” has hazard statements H302;H315;H319;H335 and precautionary statements P261;P305+P351+P338 .

properties

IUPAC Name

1-[(E)-(4-methoxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-8-11(2)19(16(21)14(10)15(17)20)18-9-12-4-6-13(22-3)7-5-12/h4-9H,1-3H3,(H2,17,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVPOTNZHAAMHV-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)OC)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC=C(C=C2)OC)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

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